molecular formula C8H11NO2S B082039 N,2-dimethylbenzenesulfonamide CAS No. 13440-22-7

N,2-dimethylbenzenesulfonamide

Cat. No.: B082039
CAS No.: 13440-22-7
M. Wt: 185.25 g/mol
InChI Key: BAJXNEYFJDMIFP-UHFFFAOYSA-N
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Description

Historical Trajectory of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the early 20th century, rooted in the dye industry. huvepharma.com In 1932, a pivotal discovery was made by German physician and researcher Gerhard Domagk at Bayer AG. openaccesspub.orgijpediatrics.com He found that a red dye named Prontosil had remarkable antibacterial effects in mice. huvepharma.comopenaccesspub.org This breakthrough was so significant that it earned Domagk the Nobel Prize in Medicine in 1939. openaccesspub.org

Further research in 1936 by Ernest Fourneau revealed that Prontosil was a prodrug; it was metabolized in the body to its active form, sulfanilamide. openaccesspub.org This discovery unleashed a wave of synthetic chemistry, leading to the creation of thousands of sulfonamide derivatives with improved efficacy and a wider spectrum of activity. openaccesspub.orgwikipedia.org These "sulfa drugs" were the first broadly effective systemic antibacterials and are credited with saving countless lives during World War II, prior to the widespread availability of penicillin. huvepharma.comwikipedia.org

The initial enthusiasm for sulfonamides as antibacterials waned with the advent of penicillin and other antibiotics. ijpediatrics.com However, their importance was rekindled in the 1980s with the rise of the AIDS epidemic. A combination of sulfamethoxazole (B1682508) and trimethoprim (B1683648) became the primary treatment for Pneumocystis jirovecii pneumonia, a common infection in immunocompromised individuals. ijpediatrics.com Beyond their antibacterial role, the sulfonamide functional group proved to be a versatile scaffold, leading to the development of other classes of drugs, including diuretics and hypoglycemic agents for treating type 2 diabetes. openaccesspub.org

Structural Significance of N,2-Dimethylbenzenesulfonamide as a Chemical Scaffold

The sulfonamide group (–SO₂NH–) is a cornerstone in medicinal chemistry, recognized for its ability to form the basis of a wide array of therapeutic agents. benthamdirect.comcitedrive.comnih.gov Its attributes, such as low-cost synthesis, ready availability of starting materials, and the capacity to engage in various biological interactions, make it an excellent scaffold for building diverse chemical libraries. benthamdirect.comresearchgate.net

The specific structure of This compound holds particular significance due to its substitution pattern:

N-Methylation: The presence of a methyl group on the sulfonamide nitrogen (an N-methyl group) classifies it as a secondary sulfonamide. This modification can influence the compound's physical properties, such as its acidity and ability to donate hydrogen bonds, which in turn affects how it binds to biological targets.

Ortho-Methyl Group: The methyl group at the 2-position of the benzene (B151609) ring is crucial. Its proximity to the sulfonamide group can impose steric hindrance, influencing the rotational freedom around the carbon-sulfur bond. This can lock the molecule into a specific three-dimensional shape or conformation. The precise orientation of the aromatic ring relative to the sulfonamide group is often a critical factor in the biological activity of this class of compounds. nih.gov

This defined spatial arrangement is a key feature of a chemical scaffold, providing a rigid framework upon which other functional groups can be built to interact with specific biological targets. By modifying the substituents on the benzene ring or the nitrogen atom, chemists can fine-tune the electronic and steric properties of the molecule to optimize its function, for example, as an enzyme inhibitor. mdpi.comresearchgate.net

Overview of Current Research Landscape and Unexplored Avenues

While direct and extensive research on This compound itself is limited, the broader class of substituted benzenesulfonamides is an area of intense investigation. The sulfonamide scaffold is a privileged structure in drug discovery, appearing in treatments for a vast range of conditions including cancer, inflammation, viral infections, and cardiovascular disorders. citedrive.comnih.gov

Current Research Involving Similar Scaffolds:

Anticancer Agents: Many sulfonamide derivatives are being explored as anticancer agents. smolecule.com One major area of focus is the inhibition of carbonic anhydrase (CA) enzymes, particularly isoforms like CA IX, which are overexpressed in hypoxic tumors and contribute to their growth and survival. researchgate.net The design of selective CA IX inhibitors is a promising strategy for developing new cancer therapies. researchgate.net

Antimicrobial Agents: Research continues into developing new sulfonamide-based antimicrobials to combat drug-resistant pathogens. nih.govdovepress.com Scientists are creating hybrid molecules that combine the sulfonamide scaffold with other active groups to enhance potency. dovepress.com

Antioxidant and Neuroprotective Agents: There is growing interest in the antioxidant potential of sulfonamides. benthamdirect.comresearchgate.net Some derivatives have been shown to activate the Nrf2 pathway, a key regulator of the body's response to oxidative stress, suggesting potential applications in neurodegenerative diseases. benthamdirect.comresearchgate.net

Chemical Synthesis and Catalysis: Substituted sulfonamides are used as reagents and building blocks in organic synthesis. For instance, this compound has been used in reactions to generate benzyl (B1604629) electrophiles for creating new carbon-carbon bonds. rsc.org

Unexplored Avenues for this compound:

Given the rich chemistry of related compounds, several avenues for future research involving This compound can be envisioned:

Systematic Derivatization: The scaffold of this compound is ripe for systematic modification. Introducing various functional groups at other positions on the benzene ring could generate a library of novel compounds. These could then be screened for a wide range of biological activities, such as kinase inhibition or as antagonists for specific receptors.

Asymmetric Catalysis: The ortho-substituted nature of the scaffold could be exploited in the field of asymmetric catalysis, where the fixed geometry could help in controlling the stereochemical outcome of chemical reactions.

Materials Science: The rigid structure and potential for intermolecular interactions (like hydrogen bonding) could make derivatives of this compound interesting candidates for the development of new organic materials with specific electronic or photophysical properties.

In essence, while This compound may not be a headline-making compound, its structural framework represents a valuable and versatile starting point for innovation across medicinal chemistry, organic synthesis, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13440-22-7

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

N,2-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H11NO2S/c1-7-5-3-4-6-8(7)12(10,11)9-2/h3-6,9H,1-2H3

InChI Key

BAJXNEYFJDMIFP-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NC

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC

Synonyms

N-Methyl-o-toluenesulfonamide

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N,2 Dimethylbenzenesulfonamide Analogues

Established Synthetic Pathways for Benzenesulfonamides

Traditional methods for constructing benzenesulfonamides remain fundamental in organic synthesis due to their reliability and scalability. These pathways typically involve the formation of a sulfonyl chloride intermediate followed by amidation.

Direct Sulfonylation and Amidation Approaches

The most conventional route to N,2-dimethylbenzenesulfonamide involves a two-step process. First, the corresponding sulfonyl chloride is synthesized, which is then reacted with an amine. The direct reaction between 2-methylbenzenesulfonyl chloride and methylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yields this compound. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. nsf.gov

Variations of this approach include reacting the sulfonyl chloride with a primary amine to produce a secondary sulfonamide, which can then be further alkylated. For instance, treating 4-methylbenzenesulfonyl chloride with a primary amine yields the corresponding N-substituted sulfonamide, which can subsequently undergo benzylation. nsf.gov

Preparation of Precursor Intermediates

The key precursor for the synthesis of this compound is 2-methylbenzenesulfonyl chloride (o-toluenesulfonyl chloride). This intermediate is commonly prepared via the chlorosulfonation of toluene (B28343). The reaction of toluene with chlorosulfonic acid is a well-established method, though it can produce a mixture of ortho and para isomers. google.com Controlling reaction conditions, such as temperature, can influence the isomeric ratio. google.compatsnap.com

Alternative methods for preparing benzenesulfonyl chlorides from benzenesulfonic acids or their salts involve reagents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.org For example, sodium benzenesulfonate (B1194179) can be heated with phosphorus pentachloride or phosphorus oxychloride to yield benzenesulfonyl chloride. orgsyn.org Additionally, substituted benzenesulfonyl chlorides, such as 5-acetyl-2-methylbenzenesulfonyl chloride, can be prepared from the corresponding sulfonic acid salt using a mixture of thionyl chloride and N,N-dimethylformamide. prepchem.com

Table 1: Established Methods for Precursor and Sulfonamide Synthesis
Reaction TypeProductReagents/ConditionsYieldCitation
Chlorosulfonation2,4-dimethylbenzenesulfonyl chloridem-xylene, chlorosulfonic acid, anhydrous potassium sulfate, ice-water bathNot specified patsnap.com
Sulfonyl Chloride FormationBenzenesulfonyl chlorideSodium benzenesulfonate, phosphorus oxychloride, heat74-87% orgsyn.org
Sulfonyl Chloride Formation5-acetyl-2-methylbenzenesulfonyl chlorideN,N-diethylaniline salt of 5-acetyl-2-methylbenzenesulfonic acid, thionyl chloride, DMF, chloroform87.4% prepchem.com
Amidation & BenzylationN-allyl-N-benzyl-4-methylbenzenesulfonamide1. 4-methylbenzenesulfonyl chloride, allylamine (B125299) 2. Benzyl (B1604629) bromide, NaOHNot specified nsf.gov

Contemporary Synthetic Innovations

Modern synthetic chemistry has introduced advanced methodologies that offer greater efficiency, selectivity, and functional group tolerance for the synthesis of benzenesulfonamides.

Transition Metal-Catalyzed Transformations in Benzenesulfonamide (B165840) Synthesis

Transition metal catalysis has revolutionized the formation of C-N and C-S bonds, providing new avenues for benzenesulfonamide synthesis. These methods often involve C-H activation, allowing for the direct functionalization of arenes without pre-functionalized starting materials. yale.eduumich.edu

Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, have been used for the N-allylation of secondary sulfonamides. nih.gov

Copper-catalyzed methods have been developed for the ortho-C-H sulfonylation of arenes using directing groups. nih.gov A dual copper and visible-light-catalyzed S(O)₂–N coupling between phenylsulfinic acids and aryl azides also provides a route to sulfonamides under redox-neutral conditions. nih.gov

Iridium and Ruthenium-catalyzed reactions enable the direct ortho C-H amidation of arenes using sulfonyl azides as the nitrogen source. organic-chemistry.orguconn.edunih.gov These reactions proceed with high efficiency and excellent functional group compatibility under mild conditions. organic-chemistry.orgnih.gov

These catalytic systems offer powerful alternatives to traditional methods, enabling the synthesis of complex sulfonamide derivatives that would be difficult to access otherwise. nitrkl.ac.inmdpi.com

Enantioselective Synthesis of Chiral Benzenesulfonamide Derivatives

The synthesis of chiral sulfonamides is of great interest, particularly for applications in asymmetric catalysis and medicinal chemistry. While this compound itself is achiral, its scaffold can be incorporated into chiral molecules. Recent advances have focused on creating axial chirality (atropisomerism) or introducing stereocenters on substituents.

Palladium-catalyzed Atroposelective Hydroamination: A method for the construction of axially chiral sulfonamides has been developed via the Pd-catalyzed hydroamination of allenes. This strategy allows for the synthesis of a variety of axially chiral sulfonamides with good functional group tolerance. acs.orgfigshare.com

Palladium-catalyzed N-Allylation: The enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides can be achieved through a chiral Pd-catalyzed N-allylation of secondary sulfonamides, with enantioselectivities up to 92% ee. nih.govnih.gov

Chiral Selenide Catalysis: An enantioselective synthesis of chiral sulfides has been developed through the electrophilic azido- and oxythiolation of N-allyl sulfonamides, catalyzed by a chiral bifunctional selenide. This method produces chiral vicinal azido (B1232118) and oxy sulfides in high yields and enantioselectivities. researchgate.net

Table 2: Contemporary and Enantioselective Synthetic Methods
MethodologyProduct TypeCatalyst/SystemEnantiomeric Excess (ee)Citation
Atroposelective HydroaminationAxially chiral sulfonamidesPd2dba3 / Chiral LigandUp to 94% acs.org
Enantioselective N-AllylationN-C axially chiral sulfonamides(S,S)-Trost ligand-(allyl-PdCl)2Up to 92% nih.gov
Direct C-H Amidationortho-Amidated arenes[IrCp*Cl2]2 / AgNTf2N/A (Achiral) organic-chemistry.org
Electrophilic AzidothiolationChiral vicinal azidosulfidesChiral bifunctional selenideUp to 97% researchgate.net
S(O)2–N CouplingBenzenesulfinamidesDual Copper / Visible light (Ir(ppy)3)N/A (Achiral) nih.gov

Functionalization and Diversification of the this compound Scaffold

Once the core this compound structure is assembled, it can be further modified to create a diverse library of analogues. C-H functionalization is a powerful tool for this purpose, allowing for the late-stage introduction of various functional groups directly onto the aromatic ring or alkyl substituents. yale.edumorressier.com

Transition metal-catalyzed C-H functionalization reactions, often guided by a directing group, can selectively introduce new bonds at positions ortho to the directing group. rsc.orgyoutube.com For example, rhodium(III)-catalyzed migratory insertion of carbenes into the ortho C-H bonds of aryl amides has been demonstrated. rsc.org While the sulfonamide group itself is not always a strong directing group, related functionalities on the scaffold can be used to direct C-H activation.

Strategies for diversification can include:

Halogenation: Introduction of halogen atoms (Br, I) onto the aromatic ring, which can then serve as handles for further cross-coupling reactions.

Alkylation/Arylation: Direct C-H alkylation or arylation to introduce new carbon-carbon bonds.

Nitration/Amination: Introduction of nitro or amino groups to modulate the electronic properties and provide points for further derivatization.

These functionalization strategies are crucial for exploring the structure-activity relationships of benzenesulfonamide derivatives in various applications. nih.govtuni.fi

Modification of the Benzene (B151609) Ring Substituents

The aromatic ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The directing effects of the existing ortho-methyl and meta-sulfonamide groups play a crucial role in determining the regioselectivity of these reactions. Classical methods, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce new substituents. For instance, treatment with a nitrating agent will typically install a nitro group, while various halogenating agents can introduce fluorine, chlorine, or bromine atoms at specific positions on the ring. These modifications significantly alter the electronic and steric properties of the molecule, providing a basis for creating analogues with diverse characteristics.

Table 1: Examples of Benzene Ring Modifications

Starting Material Reagent(s) Resulting Substituent
This compound HNO₃/H₂SO₄ Nitro group (e.g., at C4 or C6)
This compound Br₂/FeBr₃ Bromo group
This compound ClSO₃H Chlorosulfonyl group

N-Substitution and Linker Chemistry

The nitrogen atom of the sulfonamide group is a key site for derivatization. N-substitution can be readily achieved through reactions with various electrophiles, such as alkyl or aryl halides, under basic conditions in what is known as the Schotten-Baumann reaction. This allows for the introduction of a vast array of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties.

Furthermore, linker chemistry can be employed to tether the this compound core to other molecules or functional groups. This often involves using bifunctional reagents that can first react with the sulfonamide nitrogen and then participate in a subsequent reaction. For example, reacting the parent sulfonamide with an alkyl halide containing a terminal ester or azide (B81097) group installs a functional handle for further elaboration, enabling the construction of more complex molecular architectures.

Table 2: N-Substitution Strategies

Reagent Type of Substitution Example Product
Butyl bromide N-Alkylation N-butyl-N,2-dimethylbenzenesulfonamide
Benzyl chloride N-Benzylation N-benzyl-N,2-dimethylbenzenesulfonamide
4-Fluorobenzoyl chloride N-Acylation N-(4-fluorobenzoyl)-N,2-dimethylbenzenesulfonamide

Heterocyclic Annulation and Fusion Reactions

Creating fused heterocyclic systems from the this compound scaffold represents a more advanced derivatization strategy. These reactions, known as annulation, involve the formation of a new ring that shares one or more atoms with the original benzene ring. This can be achieved through intramolecular cyclization reactions, where functional groups strategically placed on the benzene ring or the N-substituent react to form the new heterocyclic structure. For example, a properly positioned ortho-amino group on the benzene ring could be induced to cyclize with the sulfonamide moiety to form a benzothiadiazine derivative. These fusion reactions lead to rigid, polycyclic structures with unique three-dimensional shapes and chemical properties.

Analytical Characterization Techniques for Structural Elucidation

The structural confirmation of this compound and its derivatives relies on a suite of advanced analytical techniques. Spectroscopic methods are particularly crucial for providing detailed information about the molecular structure, connectivity, and functional groups present.

Advanced Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural analysis of these compounds.

¹H NMR: The proton NMR spectrum provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons, the protons of the C2-methyl group, and the protons of the N-methyl group. The specific chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern on the benzene ring.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. nih.gov Signals for the aromatic carbons, the methyl carbons, and any additional carbons in N-substituents can be identified.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Group Predicted Chemical Shift (ppm)
¹H Aromatic (Ar-H) 7.2 - 8.0
¹H N-CH₃ 2.6 - 2.8
¹H Ar-CH₃ 2.4 - 2.6
¹³C Aromatic (Ar-C) 125 - 145
¹³C N-CH₃ ~38

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. nih.gov

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) confirms the molecular weight. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the C-S bond. researchgate.net

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique often used for more complex or fragile molecules. A characteristic fragmentation of aromatic sulfonamides in ESI-MS is the loss of a neutral SO₂ molecule (a loss of 64 Da) via a rearrangement process. nih.gov This fragmentation can be influenced by substituents on the aromatic ring. nih.gov

Table 4: Key Mass Spectrometry Fragments for Arylsulfonamides

m/z Value Identity Description
[M]+ or [M+H]+ Molecular Ion Confirms the molecular weight of the compound.
[M+H - 64]+ [M+H - SO₂]+ Result of a characteristic rearrangement and loss of sulfur dioxide. nih.gov
Varies [ArSO₂]+ Fragment from C-N bond cleavage.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum will be dominated by strong absorptions from the sulfonamide group. znaturforsch.com

S=O Stretching: The two S=O bonds of the sulfonyl group give rise to two distinct, strong absorption bands: an asymmetric stretch typically found between 1344–1317 cm⁻¹ and a symmetric stretch between 1187–1147 cm⁻¹. znaturforsch.com

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond appears in the range of 924–906 cm⁻¹. znaturforsch.com

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 5: Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
SO₂ Asymmetric Stretch 1344 - 1317
SO₂ Symmetric Stretch 1187 - 1147
S-N Stretch 924 - 906
C-H (Aromatic) Stretch ~3100 - 3000

Structure Activity Relationship Sar Investigations of N,2 Dimethylbenzenesulfonamide Analogues

Influence of Aromatic Substituents on Biological Activity

The biological activity of benzenesulfonamide (B165840) derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring. For analogues of N,2-dimethylbenzenesulfonamide, this principle holds true, with modifications to the phenyl ring influencing their therapeutic potential.

Research on related benzenesulfonamide structures has demonstrated that the introduction of electron-withdrawing groups, such as a nitro group, on the N-phenyl ring can markedly increase antimicrobial activity. nih.gov For instance, a study on N-(2-hydroxy-nitrophenyl)-4-methyl-benzenesulfonamides showed that nitro-substituted compounds had the strongest inhibitory effects against Staphylococcus aureus. nih.gov This suggests that for this compound analogues, the incorporation of electron-withdrawing substituents on the N-phenyl ring could be a promising strategy to enhance antibacterial potency.

Conversely, in other contexts, electron-donating groups have been found to be beneficial. For example, in a series of sulfonamide derivatives investigated for their DNA binding and enzyme inhibitory activities, the presence of less bulky electron-donating groups like methoxy (B1213986) (-OCH3) and hydroxyl (-OH) on the phenyl ring was associated with enhanced activity. nih.gov The disubstitution of these groups at the ortho and meta positions was particularly noted for potentially increasing the compound's efficacy. nih.gov

The position of the substituent is also a critical factor. Generally, in SAR studies of benzenesulfonamides, the substitution pattern on the aromatic ring dictates the orientation of the molecule within a biological target, thereby affecting binding affinity and activity.

The following table summarizes the influence of aromatic substituents on the biological activity of benzenesulfonamide analogues based on findings from related compounds.

Substituent TypePositionObserved Effect on Biological ActivityReference Compound Class
Electron-withdrawing (e.g., -NO2)ortho, paraIncreased antimicrobial activityN-(hydroxynitrophenyl)-4-methyl-benzenesulfonamides
Electron-donating (e.g., -OCH3, -OH)ortho, metaEnhanced DNA binding and enzyme inhibition4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamides

Role of N-Substituent Modifications in Activity Profile

Studies on parent benzenesulfonamides have shown that N-substitution is a viable strategy for modulating isoform selectivity, for example, against human carbonic anhydrases (hCAs). nih.gov The introduction of different groups on the sulfonamide moiety can alter the binding mode of the inhibitor within the enzyme's active site. nih.gov For instance, N-substitution can cause a steric hindrance that forces the benzene (B151609) ring to rotate, leading to the loss of some hydrophobic interactions but potentially gaining others, thereby altering the selectivity profile. nih.gov

Furthermore, the incorporation of different N-substituents can lead to derivatives with diverse biological activities. For example, the synthesis of N-substituted quinoxaline-2-carboxamides, which can be considered analogues with a more complex N-substituent, has yielded compounds with promising antimycobacterial and antineoplastic activities. mdpi.com In a particular study, N-benzyl derivatives generally showed better antimycobacterial activity than their N-phenyl counterparts, highlighting the significant impact of the N-substituent's structure. mdpi.com

The table below illustrates the impact of N-substituent modifications on the activity of benzenesulfonamide analogues.

N-Substituent ModificationEffect on Activity ProfileExample
Introduction of a nitro groupModulates isoform selectivity against carbonic anhydrasesN-nitro benzenesulfonamide
Replacement of N-phenyl with N-benzylEnhanced antimycobacterial activityQuinoxaline-2-carboxamide derivatives
N-methylation and further O-substitution on the N-phenyl ringPotent inhibition of lipoxygenase and butylcholinesterase4-O-substituted N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide

Stereochemical Determinants of Biological Efficacy

Stereochemistry is a critical factor that can profoundly influence the biological activity of chiral compounds. nih.govmdpi.com For analogues of this compound, the introduction of chiral centers can lead to enantiomers with significantly different pharmacological profiles. This is because biological systems, such as enzymes and receptors, are chiral and can interact differently with the stereoisomers of a drug.

While this compound itself is achiral, the introduction of a chiral substituent can result in stereoisomers with distinct biological activities. The importance of stereochemistry has been highlighted in various classes of bioactive molecules. For example, in a study of linezolid (B1675486) analogues, the 5-S stereocenter in the oxazolidinone ring was found to be the only configuration with antibacterial activity. kcl.ac.uk This underscores the principle that a specific stereochemical arrangement is often essential for a molecule to bind effectively to its biological target.

Similarly, research on oleandomycin (B1677203) derivatives has shown that altering the stereochemistry at certain positions can have a major influence on both antibacterial and anti-inflammatory activities. nih.gov This demonstrates that stereochemical modifications can be used to fine-tune the biological properties of a molecule, potentially separating desired therapeutic effects from unwanted side effects. nih.gov

The synthesis of chiral sulfonamides possessing N-heterocyclic systems has also been explored, with the resulting compounds evaluated for their antiviral activity. nih.gov The chiral nature of these molecules is expected to play a crucial role in their interaction with viral targets.

The following table summarizes the general principles of stereochemistry's influence on biological activity, which are applicable to chiral analogues of this compound.

Stereochemical AspectImplication for Biological EfficacyGeneral Example
Presence of a specific enantiomerOften only one enantiomer (the eutomer) exhibits the desired biological activity.Linezolid analogues (5-S configuration is active)
Alteration of stereocentersCan lead to changes in the type and potency of biological activity.Oleandomycin derivatives (different stereoisomers show varied antibacterial and anti-inflammatory effects)
Introduction of chiral moietiesCan impart specific interactions with chiral biological targets.Chiral N-heterocyclic sulfonamides for antiviral activity

Conformational Flexibility and its Implications for SAR

The three-dimensional conformation of a molecule is a key determinant of its biological activity. For this compound and its analogues, conformational flexibility, or the ability to adopt different spatial arrangements, has significant implications for their structure-activity relationships.

X-ray crystallographic studies of related arylmethanesulfonamides have provided insights into the preferred conformations of the sulfonamide linkage. researchgate.net These studies reveal that the plane of the C-N-S bonds is typically rotated with respect to the aromatic ring. researchgate.net The N-S bond length is often shorter than what would be expected from the sum of covalent radii, indicating a degree of double bond character. researchgate.net

It is a common belief in medicinal chemistry that pre-organizing a ligand into its bioactive conformation can enhance binding affinity. However, recent studies on complex natural products suggest that a degree of conformational flexibility can be beneficial and is not necessarily detrimental to biological activity. nih.gov This implies that analogues of this compound that can adopt multiple low-energy conformations may still be potent, as one of these conformations may be the one recognized by the biological target.

The interplay between intramolecular and intermolecular forces, such as π-stacking and van der Waals attractions, can stabilize certain conformations. nih.gov Understanding these stabilizing interactions is crucial for designing analogues with improved biological activity. Computational modeling, in conjunction with experimental techniques like NMR and X-ray crystallography, can provide valuable insights into the conformational preferences of this compound analogues and guide further SAR studies. nih.govnih.gov

The table below presents key conformational parameters for some benzenesulfonamide analogues.

CompoundC-SO2-NH-C Torsion Angle (°)Dihedral Angle between Aromatic Rings (°)
N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide66.5 (2)41.0 (1)
2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 1)70.1 (2)41.5 (1)
2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 2)-66.0 (2)43.8 (1)
2,4-dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide53.9 (2)82.1 (1)
2,4-dimethyl-N-(phenyl)benzenesulfonamide (Molecule 1)46.1 (3)67.5 (1)
2,4-dimethyl-N-(phenyl)benzenesulfonamide (Molecule 2)47.7 (3)72.9 (1)

Mechanistic Elucidation of N,2 Dimethylbenzenesulfonamide Biological Interactions

Identification and Characterization of Molecular Targets

The therapeutic and biological effects of N,2-dimethylbenzenesulfonamide are defined by its interaction with specific molecular targets. medt.com.es These are typically proteins, such as enzymes or receptors, whose activity is modified by the compound, leading to a cascade of downstream cellular effects.

The primary and most extensively studied molecular targets for the benzenesulfonamide (B165840) class of compounds are:

Carbonic Anhydrases (CAs): This family of enzymes, particularly isoforms I, II, IX, and XII, are key targets. mdpi.com Cytosolic isoforms like hCA I and hCA II are involved in fundamental physiological processes, including pH homeostasis and CO2 transport. nih.gov The transmembrane, tumor-associated isoforms hCA IX and hCA XII are overexpressed in many cancers and contribute to the acidification of the tumor microenvironment, which promotes tumor progression and invasion. mdpi.complos.org The catalytic domain of these isoforms faces the extracellular space, making them accessible drug targets. plos.org

Dihydropteroate (B1496061) Synthetase (DHPS): This bacterial enzyme is a critical target in an antimicrobial context. patsnap.comnih.gov It is essential for the de novo synthesis of folate in bacteria, a pathway that is absent in humans. wikipedia.org This selectivity makes DHPS an ideal target for developing antibacterial agents with minimal effects on the host. The inhibition of DHPS effectively starves bacteria of the folate needed for DNA and RNA synthesis, thereby preventing their proliferation. patsnap.com

The characterization of these molecules as drug targets involves understanding their role in disease, their structural biology, and their kinetic properties, which allows for the rational design of specific and potent inhibitors like this compound.

Elucidation of Signaling Pathway Modulation

The inhibition of molecular targets by this compound can lead to the modulation of various intracellular signaling pathways that control cell growth, proliferation, and survival.

Inhibition of tumor-associated carbonic anhydrases (hCA IX and hCA XII) can significantly impact cancer cell biology by altering signaling pathways sensitive to changes in intracellular and extracellular pH. By preventing the acidification of the tumor microenvironment, CA inhibitors can disrupt pathways that promote cancer progression. Research on related compounds and cellular processes suggests potential modulation of key signaling pathways, including:

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. embopress.orgmdpi.com It is often hyperactivated in cancer. The activity of tumor-associated CAs can influence this pathway, and their inhibition may lead to its downregulation.

NF-κB Pathway: This pathway is critical in regulating inflammatory responses, cell survival, and proliferation. embopress.org The acidic tumor microenvironment, maintained in part by CAs, can activate NF-κB. Therefore, inhibiting CAs could lead to the suppression of this pro-tumorigenic pathway. researcher.life

TGF-beta/Smad Signaling Pathway: This pathway is involved in a wide range of cellular processes, including fibrosis. nih.gov In certain pathological conditions, modulation of this pathway has been linked to the activity of other proteins that could be influenced by changes in the cellular environment regulated by CAs. For example, Connective Tissue Growth Factor (CTGF) can enhance TGF-beta signaling by suppressing the inhibitory protein Smad 7, and this broader signaling network could be indirectly affected by CA inhibitors. nih.gov

By interfering with these fundamental signaling cascades, benzenesulfonamide-based inhibitors can exert significant effects on disease processes, particularly in oncology and inflammatory conditions.

Computational and in Silico Approaches in N,2 Dimethylbenzenesulfonamide Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interactions between a ligand, such as an N,2-dimethylbenzenesulfonamide derivative, and its biological target, typically a protein receptor.

In research concerning derivatives of N,N-dimethylbenzenesulfonamide, molecular docking simulations have been employed to elucidate their binding modes with specific biological targets. nih.gov One significant target is carbonic anhydrase IX (CA IX), an enzyme that is highly expressed in various cancer cells and contributes to the acidic tumor microenvironment. nih.govconsensus.app By docking N,N-dimethylbenzenesulfonamide derivatives into the active site of CA IX, researchers can assess their potential as inhibitors. nih.govtandfonline.com

These simulations reveal crucial non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and key amino acid residues within the receptor's binding pocket. mdpi.complos.org For instance, studies on related benzenesulfonamide (B165840) derivatives have identified interactions with residues like Gln92, Thr200, Asn66, and His68 in the active site of human carbonic anhydrase IX. The binding energy scores calculated from these simulations provide a quantitative estimate of the binding affinity, helping to rank and prioritize compounds for further experimental testing. nih.gov

Table 1: Molecular Docking Findings for Benzenesulfonamide Derivatives

Compound Series Target Protein Key Interacting Residues Predicted Binding Energy (kcal/mol)
Triazole benzene (B151609) sulfonamides Human Carbonic Anhydrase IX (hCA IX) Gln92, Thr200, Asn66, His68 -8.1 to -9.2
Benzylidenesulfonamides 4PYP (Breast Cancer Target) Not Specified Data Reported as Stable Complexes

Note: Data is compiled from studies on closely related sulfonamide derivatives to illustrate the application of the technique.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govvegahub.eu This technique is pivotal in predictive analytics, allowing for the estimation of the activity of newly designed molecules without the need for immediate synthesis and testing. mdpi.com

For benzenesulfonamide derivatives, QSAR studies have been successfully applied to understand the structural requirements for their anticancer activity. nih.govchemijournal.com In a typical QSAR study, a set of compounds with known activities is used. chemijournal.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include topological, electronic, and steric parameters. nih.gov

Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.gov For example, QSAR studies on N-acylbenzenesulfonamides have revealed that their anticancer activity is dependent on factors like topological distances, the number of ring systems, maximum positive charge, and the number of specific atom-centered fragments. nih.gov The predictive power of a QSAR model is evaluated using statistical parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). chemijournal.com A statistically significant QSAR model can then be used to predict the activity of new, untested sulfonamide derivatives, guiding the design of more potent compounds.

Table 2: QSAR Model Parameters for Anticancer N-Acylbenzenesulfonamides

Cancer Cell Line Key Descriptors
MCF-7 Topological distances, Ring system count, Max positive charge, Atom-centered fragments Statistically Significant
HCT-116 Topological distances, Ring system count, Max positive charge, Atom-centered fragments Statistically Significant

Note: This table represents the types of descriptors found to be significant in QSAR models for related sulfonamides. nih.gov

Conformational Analysis and Molecular Mechanics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com This analysis is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape, or conformation, that is complementary to its receptor's binding site.

Molecular mechanics is a computational method used to perform conformational analysis. youtube.com It models molecules as a collection of atoms held together by springs (bonds). youtube.comyoutube.com The energy of a given conformation is calculated using a force field, which is a set of parameters and equations that describe the potential energy arising from bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). youtube.comyoutube.com

By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be generated. The low-energy regions on this surface correspond to the most stable and probable conformations of the molecule. For a molecule like this compound, molecular mechanics can be used to determine its preferred 3D structure, which is essential information for subsequent docking studies and pharmacophore modeling. researchgate.net Different force fields, such as MM2, AMBER, and CHARMM, can be employed for these calculations, each with its own set of parameters optimized for different types of molecules. youtube.com

Molecular Dynamics Simulations for Binding Dynamics

Molecular Dynamics (MD) simulations provide a powerful tool for studying the physical movements of atoms and molecules over time. nih.govmdpi.com Unlike static docking, MD simulations can reveal the dynamic behavior of a ligand-receptor complex, offering deeper insights into the stability of binding, conformational changes, and the role of solvent molecules. frontiersin.orgresearchgate.net

In the context of this compound research, MD simulations can be performed on a docked complex to assess its stability. An initial ligand-receptor structure, obtained from molecular docking, is placed in a simulated physiological environment (typically a box of water molecules and ions). nih.gov The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a specific period, often ranging from nanoseconds to microseconds. nih.govnih.gov

Several parameters are analyzed from the simulation trajectory to understand the binding dynamics:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time, identifying key stable interactions.

For instance, MD simulations of a triazole benzene sulfonamide derivative bound to carbonic anhydrase IX for 100 nanoseconds confirmed the stable binding of the compound within the active site, reinforcing the docking results.

Pharmacophore Modeling and Virtual Screening Strategies

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary to ensure optimal interaction with a specific biological target. nih.govarxiv.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. arxiv.org

Pharmacophore modeling can be ligand-based or structure-based. dergipark.org.tr In the ligand-based approach, a model is generated by aligning a set of known active molecules and extracting their common chemical features. mdpi.com In the structure-based approach, the model is derived from the interactions observed in a ligand-receptor complex. dovepress.com

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. dergipark.org.trdovepress.com Virtual screening involves searching large databases of chemical compounds (such as the ZINC database) to identify molecules that match the pharmacophore model. nih.gov This process efficiently filters vast libraries, containing millions of compounds, down to a manageable number of potential hits that are likely to be active. nih.govyoutube.com These hits can then be subjected to further computational analysis, like molecular docking, before being prioritized for experimental validation. nih.gov For example, a pharmacophore model built from diarylpyrazole-benzenesulfonamide inhibitors was used to screen the ZINC database to identify new potential inhibitors of human carbonic anhydrase II. nih.gov

Crystallographic and Spectroscopic Conformational Analysis of N,2 Dimethylbenzenesulfonamide and Its Derivatives

Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

Detailed crystallographic data have been collected for several related compounds, such as 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide, N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide, and N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. The crystal systems for these compounds are typically triclinic, and their unit cell parameters have been precisely determined. For instance, in one derivative, the molecule is bent at the sulfur atom, a common feature in this class of compounds. The bond parameters are generally within the expected ranges for arylsulfonamides.

Below is a summary of crystal data for representative derivatives of N,2-dimethylbenzenesulfonamide.

Parameter N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide nih.govN-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide nih.gov2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide researchgate.net
Formula C₁₆H₁₉NO₂SC₁₆H₁₉NO₂SC₁₅H₁₇NO₂S
Crystal System TriclinicTriclinicTriclinic
Space Group P-1P-1P-1
a (Å) 8.225 (1)8.3643 (7)8.1789 (8)
b (Å) 8.423 (1)10.975 (1)8.2659 (9)
c (Å) 10.992 (2)16.996 (2)11.144 (1)
α (°) 85.58 (2)83.034 (9)86.10 (1)
β (°) 88.97 (2)80.100 (7)88.35 (1)
γ (°) 84.43 (1)81.796 (9)84.44 (1)
Volume (ų) 755.62 (19)1513.7 (3)745.5 (1)
Z 242

Analysis of Intramolecular Torsion Angles and Hydrogen Bonding Networks

In the solid state, the conformation is often influenced by intermolecular interactions, primarily hydrogen bonding. For this compound derivatives containing an N-H bond, strong N—H···O=S hydrogen bonds are a recurring motif. These interactions link molecules together, often forming dimeric structures. nih.govnih.govresearchgate.net The geometry of these hydrogen bonds (donor-hydrogen, hydrogen-acceptor distances, and donor-hydrogen-acceptor angle) provides insight into their strength and role in crystal packing.

The table below presents key intramolecular torsion angles for several derivatives.

Compound C—SO₂—NH—C Torsion Angle (°)
N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide66.5 (2) nih.gov
N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide (Molecule 1)70.1 (2) nih.gov
N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide (Molecule 2)-66.0 (2) nih.gov
2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide71.6 (1) researchgate.net

Supramolecular Assembly and Crystal Packing Modalities

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a combination of molecular shape and intermolecular forces. For this compound and its derivatives, the supramolecular assembly is heavily influenced by the hydrogen bonding capabilities of the sulfonamide group.

Spectroscopic Conformational Probes (e.g., Solution-state NMR, Vibrational Spectroscopy)

While X-ray crystallography provides a static picture of the molecular conformation in the solid state, spectroscopic techniques are invaluable for probing the conformational dynamics in solution.

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, providing information about the relative orientation of different parts of the molecule and helping to establish the predominant conformers in solution. mdpi.com Furthermore, the measurement of scalar coupling constants (J-couplings) can be related to dihedral angles via Karplus-type equations, offering quantitative insights into bond rotations. mdpi.com For arylsulfonamides, NMR can be used to study the rotation around the S-N bond and to assess the conformational preferences of the aryl rings, which may differ from the solid-state structure due to the absence of crystal packing forces. nih.gov

Advanced Research Applications and Future Perspectives of N,2 Dimethylbenzenesulfonamide

Utility in Medicinal Chemistry as Scaffolds and Probes for Target Validation

The N,2-dimethylbenzenesulfonamide core structure serves as a key building block, or scaffold, in the design and synthesis of novel therapeutic agents, particularly as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. The development of small-molecule inhibitors that can selectively target specific kinases is a major goal of modern drug discovery.

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore that can interact with the active sites of various enzymes. Research has shown that incorporating the this compound scaffold into more complex molecules can lead to potent and selective enzyme inhibitors. For instance, derivatives built upon this scaffold have demonstrated significant inhibitory activity against several protein kinases implicated in cancer. In one study, a compound series incorporating the this compound structure showed notable potency against multiple kinases crucial for cancer cell proliferation.

Furthermore, patent literature frequently includes this compound and its derivatives within large libraries of compounds designed as kinase inhibitors for treating a range of diseases, from cancer to inflammatory bowel disease. This highlights its role as a versatile starting point for generating new drug candidates. These libraries are used to screen for "hits"—molecules that show activity against a specific biological target—which can then be optimized into lead compounds for further development.

Table 1: Enzyme Targets Investigated with this compound Based Scaffolds

Enzyme Target Therapeutic Area Role of Scaffold
CDK7 / CDK9 Oncology Core structure for inhibitors of Cyclin-Dependent Kinases involved in transcription and cell cycle regulation.
PI3Kα Oncology Foundation for designing inhibitors of the PI3K/AKT signaling pathway, crucial for cell growth and survival.
FLT3 Oncology (Leukemia) Used in developing inhibitors for FMS-like tyrosine kinase 3, a common target in acute myeloid leukemia.
Various Kinases Inflammatory Diseases Serves as a building block for inhibitors targeting kinases involved in inflammatory pathways.

Role as Ligands in Catalysis and Materials Science

While the broader class of sulfonamide-containing compounds is known to act as ligands for metal catalysts, specific research detailing the application of this compound in catalysis and materials science is not extensively documented in publicly available literature. The nitrogen and oxygen atoms of the sulfonamide group have the potential to coordinate with metal centers, suggesting that this compound could theoretically be developed into ligands for various catalytic transformations. However, dedicated studies focusing on this specific isomer for these purposes are limited. Future research could explore the synthesis of chiral catalysts or novel polymeric materials derived from this scaffold.

Exploration in Agrochemical Research

The benzenesulfonamide chemical class is foundational to a major group of herbicides known as sulfonylureas, which act by inhibiting the acetolactate synthase (ALS) enzyme in plants. nbinno.com While numerous benzenesulfonamide derivatives have been developed and commercialized as crop protection agents, specific research focused on this compound for agrochemical applications is not prominent. google.comtandfonline.com The structural features of this compound could be explored for the development of new herbicides, fungicides, or insecticides, but this remains an area requiring further investigation.

Interdisciplinary Research Directions and Translational Potential

The primary translational potential of this compound lies in its demonstrated utility as a scaffold in medicinal chemistry. The core structure provides a robust and synthetically accessible platform that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties against specific disease targets.

Future interdisciplinary research could bridge computational chemistry with synthetic biology to:

Design Focused Libraries: Use computer-aided drug design to model the interactions of virtual this compound derivatives with the active sites of newly identified disease targets. This would guide the synthesis of smaller, more targeted libraries of compounds with a higher probability of success.

Develop Chemical Probes: Synthesize labeled versions of potent inhibitors derived from this scaffold. These chemical probes are essential tools for target validation, allowing researchers to study the biological function of kinases within living cells and disease models.

Explore New Therapeutic Areas: While the current focus is on oncology and inflammation, the scaffold's versatility could be applied to other areas where kinase dysregulation is a factor, such as neurodegenerative and metabolic diseases.

The continued exploration of the this compound scaffold offers a promising avenue for the discovery of next-generation targeted therapies, translating fundamental chemical synthesis into potential clinical applications.

Q & A

Q. What are the standard synthesis routes for N,2-dimethylbenzenesulfonamide, and how is purity verified?

this compound is synthesized via nucleophilic substitution between 2-methylaniline and benzenesulfonyl chloride in a basic aqueous medium (e.g., NaOH). Post-reaction, the product is purified using recrystallization (e.g., ethanol/water mixtures). Purity is confirmed via:

  • ¹H-NMR : Peaks at δ 2.3 ppm (methyl group) and δ 7.4–8.1 ppm (aromatic protons).
  • IR Spectroscopy : S=O stretching at ~1150–1350 cm⁻¹ and N–H bending at ~1550 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 215 [M+H]⁺ .

Q. How can researchers screen the compound for preliminary biological activity?

Adopt standardized assays:

  • Antibacterial : Broth microdilution (CLSI guidelines) against E. coli and S. aureus (minimum inhibitory concentration, MIC).
  • Enzymatic Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase inhibition).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293). Use DMSO as a solvent control (≤1% v/v) .

Q. What solvents and storage conditions ensure stability?

  • Solubility : Soluble in DMSO, DMF, and methanol; poorly soluble in water.
  • Storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC every 6 months .

Q. How are common synthetic impurities identified and mitigated?

  • Byproducts : Unreacted sulfonyl chloride (detected via TLC, Rf ~0.8 in ethyl acetate/hexane).
  • Mitigation : Column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane → ethyl acetate) .

Q. What role does this sulfonamide play in organic synthesis?

Acts as a precursor for:

  • Suzuki Coupling : Introduce aryl/heteroaryl groups via Pd catalysis.
  • Functionalization : Sulfonamide group enables regioselective alkylation or acylation .

Advanced Research Questions

Q. How can reaction yields be optimized in large-scale synthesis?

  • Design of Experiments (DoE) : Vary temperature (25–60°C), solvent (DMF vs. THF), and stoichiometry (1:1–1:1.2 aniline:sulfonyl chloride).
  • Catalysis : Add catalytic pyridine to absorb HCl, shifting equilibrium toward product .

Q. How to resolve contradictions in reported biological activity data?

Contradictions arise from substituent effects (e.g., methyl vs. ethyl groups) or assay conditions. Mitigate via:

  • Systematic SAR Studies : Synthesize derivatives with varied substituents.
  • Standardized Protocols : Adopt identical bacterial strains, media, and incubation times. Use ANOVA for cross-study statistical validation .

Q. What methodologies assess environmental persistence and degradation pathways?

  • Batch Biodegradation : Incubate with activated sludge (OECD 301F) under aerobic conditions. Monitor via LC-MS/MS for degradation intermediates (e.g., sulfonic acids).
  • Adsorption Studies : Use Freundlich isotherms to quantify binding to soil organic matter .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) and calculate electrostatic potential maps to identify reactive sites.
  • Molecular Docking : Simulate binding to target enzymes (e.g., dihydropteroate synthase) using AutoDock Vina .

Q. What strategies enhance synergistic effects in combination therapies?

  • Co-administration Studies : Pair with β-lactam antibiotics (e.g., ampicillin) against resistant strains.
  • Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify upregulated pathways (e.g., efflux pumps) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.